
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is an organic compound that features a unique structure combining an indene moiety with a butanone group via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of butan-2-one. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Compounds with different substituents replacing the sulfur atom.
Aplicaciones Científicas De Investigación
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one in biological systems is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The thioether linkage and carbonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-indene-5-thiol: Shares the indene moiety but lacks the butanone group.
Butan-2-one: Contains the carbonyl group but lacks the indene and thioether components.
Thioethers: General class of compounds with sulfur atoms bonded to two carbon atoms.
Uniqueness
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is unique due to its combination of an indene moiety with a butanone group via a thioether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H16OS |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-5-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C13H16OS/c1-10(14)7-8-15-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
JOXNTPJXJMJLMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCSC1=CC2=C(CCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


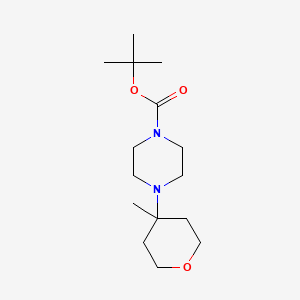
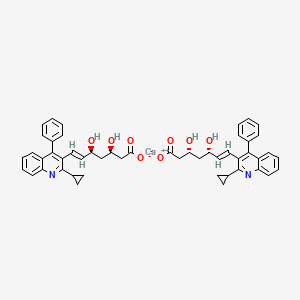
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)

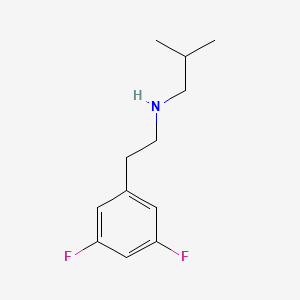
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
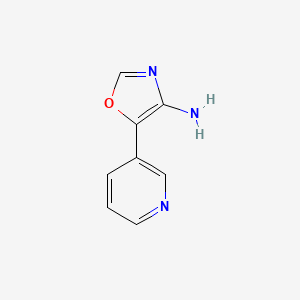

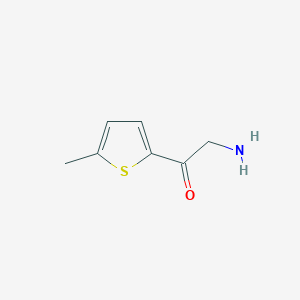
![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
